Cas no 852933-11-0 (2-cyclopropaneamido-4,5-dimethylthiophene-3-carboxylic acid)

2-Cyclopropaneamido-4,5-dimethylthiophene-3-carboxylic acid is a specialized heterocyclic compound featuring a cyclopropaneamide substituent and a carboxylic acid functional group on a dimethylthiophene scaffold. This structure offers unique reactivity and potential applications in pharmaceutical and agrochemical synthesis, particularly as a versatile intermediate for further derivatization. The cyclopropane moiety enhances steric and electronic properties, while the thiophene core contributes to stability and binding affinity in molecular interactions. The carboxylic acid group allows for straightforward functionalization, enabling coupling reactions or salt formation. Its well-defined stereochemistry and purity make it suitable for research in medicinal chemistry, where precise structural modifications are critical.
2-cyclopropaneamido-4,5-dimethylthiophene-3-carboxylic acid structure
852933-11-0 structure
Product name:2-cyclopropaneamido-4,5-dimethylthiophene-3-carboxylic acid
CAS No:852933-11-0
MF:C11H13NO3S
MW:239.290821790695
CID:4660478

2-cyclopropaneamido-4,5-dimethylthiophene-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-cyclopropaneamido-4,5-dimethylthiophene-3-carboxylic acid
    • Inchi: 1S/C11H13NO3S/c1-5-6(2)16-10(8(5)11(14)15)12-9(13)7-3-4-7/h7H,3-4H2,1-2H3,(H,12,13)(H,14,15)
    • InChI Key: YRMDKSOQCWUACR-UHFFFAOYSA-N
    • SMILES: C1(NC(C2CC2)=O)SC(C)=C(C)C=1C(O)=O

2-cyclopropaneamido-4,5-dimethylthiophene-3-carboxylic acid Security Information

2-cyclopropaneamido-4,5-dimethylthiophene-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-12951-2.5g
2-cyclopropaneamido-4,5-dimethylthiophene-3-carboxylic acid
852933-11-0 95%
2.5g
$586.0 2023-02-09
Enamine
EN300-12951-0.1g
2-cyclopropaneamido-4,5-dimethylthiophene-3-carboxylic acid
852933-11-0 95%
0.1g
$77.0 2023-02-09
Enamine
EN300-12951-2500mg
2-cyclopropaneamido-4,5-dimethylthiophene-3-carboxylic acid
852933-11-0 95.0%
2500mg
$586.0 2023-09-30
Enamine
EN300-12951-10000mg
2-cyclopropaneamido-4,5-dimethylthiophene-3-carboxylic acid
852933-11-0 95.0%
10000mg
$1286.0 2023-09-30
A2B Chem LLC
AV30670-250mg
2-(Cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylic acid
852933-11-0 95%
250mg
$151.00 2024-04-19
Enamine
EN300-12951-5000mg
2-cyclopropaneamido-4,5-dimethylthiophene-3-carboxylic acid
852933-11-0 95.0%
5000mg
$867.0 2023-09-30
Enamine
EN300-12951-100mg
2-cyclopropaneamido-4,5-dimethylthiophene-3-carboxylic acid
852933-11-0 95.0%
100mg
$77.0 2023-09-30
Enamine
EN300-12951-250mg
2-cyclopropaneamido-4,5-dimethylthiophene-3-carboxylic acid
852933-11-0 95.0%
250mg
$110.0 2023-09-30
1PlusChem
1P019ONI-250mg
2-cyclopropaneamido-4,5-dimethylthiophene-3-carboxylic acid
852933-11-0 95%
250mg
$158.00 2025-03-03
A2B Chem LLC
AV30670-50mg
2-(Cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylic acid
852933-11-0 95%
50mg
$88.00 2024-04-19

Additional information on 2-cyclopropaneamido-4,5-dimethylthiophene-3-carboxylic acid

Professional Introduction to 2-cyclopropaneamido-4,5-dimethylthiophene-3-carboxylic acid (CAS No. 852933-11-0)

2-cyclopropaneamido-4,5-dimethylthiophene-3-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 852933-11-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the thiophene derivative family, which is well-documented for its diverse pharmacological properties and structural versatility. The presence of both amide and carboxylic acid functional groups in its molecular structure enhances its potential as a key intermediate in the synthesis of biologically active molecules.

The structural framework of 2-cyclopropaneamido-4,5-dimethylthiophene-3-carboxylic acid consists of a thiophene core substituted with two methyl groups at the 4 and 5 positions, a carboxylic acid group at the 3 position, and an amide moiety attached to the 2-position of the thiophene ring. This unique arrangement imparts distinct electronic and steric properties to the molecule, making it a valuable candidate for further chemical modifications and functionalization. The cyclopropane unit in the amide group introduces rigidity to the molecular structure, which can influence both its solubility and metabolic stability.

In recent years, there has been a surge in research focused on thiophene derivatives due to their broad spectrum of biological activities. Studies have demonstrated that compounds containing the thiophene scaffold exhibit potential applications in antimicrobial, anti-inflammatory, and anticancer therapies. The amide and carboxylic acid functionalities further expand its pharmacological repertoire by allowing for interactions with various biological targets, including enzymes and receptors. This makes 2-cyclopropaneamido-4,5-dimethylthiophene-3-carboxylic acid a promising scaffold for drug discovery initiatives.

One of the most compelling aspects of this compound is its utility as a building block in medicinal chemistry. The presence of multiple reactive sites—such as the carboxylic acid for esterification or amidation, and the amide group for further derivatization—enables chemists to design novel analogs with tailored biological properties. For instance, researchers have explored its use in generating peptidomimetics, where the thiophene ring can mimic natural amino acid sequences while incorporating additional pharmacophoric elements. Such modifications are crucial for improving drug efficacy and reducing side effects.

The synthesis of 2-cyclopropaneamido-4,5-dimethylthiophene-3-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions. Typically, it begins with the functionalization of a thiophene precursor, followed by introducing the cyclopropane unit via ring-closing metathesis or other cyclopropanation strategies. Subsequent steps involve protecting group manipulations to safeguard reactive sites during subsequent transformations. The final installation of the carboxylic acid functionality is often achieved through oxidation or hydrolysis of an ester or ketone intermediate.

Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound. For example, transition-metal-catalyzed cross-coupling reactions have been employed to introduce substituents at specific positions on the thiophene ring with high regioselectivity. Additionally, green chemistry principles have been integrated into synthetic routes to minimize waste and improve atom economy. These innovations not only enhance production efficiency but also align with sustainable practices in pharmaceutical manufacturing.

Beyond its synthetic utility, 2-cyclopropaneamido-4,5-dimethylthiophene-3-carboxylic acid has shown promise in preclinical studies as a potential therapeutic agent. Initial investigations have highlighted its interaction with various biological targets, including enzymes involved in inflammatory pathways and cell proliferation mechanisms. The rigid structure provided by the cyclopropane moiety may contribute to enhanced binding affinity and selectivity towards these targets. Furthermore, computational modeling studies have predicted favorable pharmacokinetic properties for derivatives based on this scaffold.

The compound's potential extends to applications beyond traditional small-molecule drug development. Its unique structural features make it suitable for designing conjugates that combine therapeutic agents with imaging probes or targeting ligands. Such conjugates could enable simultaneous diagnosis and treatment (theranostics), a growing trend in modern medicine that leverages interdisciplinary approaches to improve patient outcomes.

In conclusion,2-cyclopropaneamido-4,5-dimethylthiophene-3-carboxylic acid (CAS No. 852933-11-0) represents a significant advancement in pharmaceutical chemistry due to its versatile structural framework and broad range of potential applications. Ongoing research continues to uncover new synthetic strategies and pharmacological insights that underscore its importance as a molecular scaffold for drug discovery efforts worldwide.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:852933-11-0)2-cyclopropaneamido-4,5-dimethylthiophene-3-carboxylic acid
A1234444
Purity:99%
Quantity:1g
Price ($):274